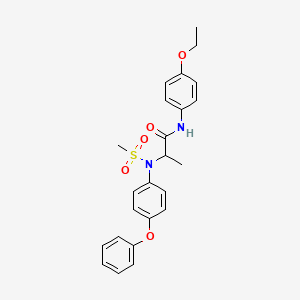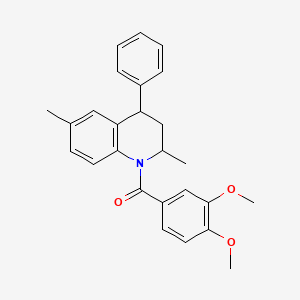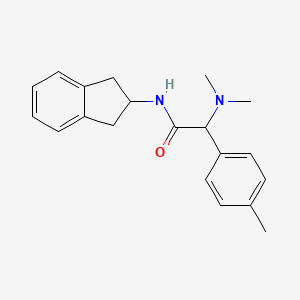
N~1~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide
Description
The compound "N1-(4-ethoxyphenyl)-N2-(methylsulfonyl)-N2-(4-phenoxyphenyl)alaninamide" belongs to a class of compounds that are of significant interest in chemistry due to their complex molecular structure and potential for various applications, although specific applications in drug use and dosages are excluded from this discussion.
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps, including the formation of sulfonamides and the use of fluorescent labeling reagents for amino acid determination in high-performance liquid chromatography (HPLC) as seen in the development of highly sensitive reagents like DMS-Cl (Tsuruta & Inoue, 1998).
Molecular Structure Analysis
Molecular structure determination can involve X-ray crystallography, as shown in the study of tetrazoles (Al-Hourani et al., 2020), providing crucial information on the compound's geometric configuration and intermolecular interactions.
Chemical Reactions and Properties
The chemical reactions and properties of complex organic molecules can include the study of their synthesis under various conditions and their reactivity with different reagents, as illustrated by the Ugi reaction for producing 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides (Sañudo et al., 2006).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are essential for understanding their behavior in different environments and applications. Studies like those on the crystalline structure of arylsulfonamide para-alkoxychalcone hybrids (De Castro et al., 2013) contribute to this understanding.
Chemical Properties Analysis
Chemical properties, such as reactivity, stability, and interactions with other molecules, can be inferred from studies like the synthesis and properties of novel side-chain-sulfonated polyimides (Chen et al., 2006), providing insights into how such compounds behave chemically.
properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-(N-methylsulfonyl-4-phenoxyanilino)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5S/c1-4-30-21-14-10-19(11-15-21)25-24(27)18(2)26(32(3,28)29)20-12-16-23(17-13-20)31-22-8-6-5-7-9-22/h5-18H,4H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWNLJGXQQIRTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(C)N(C2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[(4-chlorophenyl)thio]ethyl}-3-(2-methoxyphenyl)acrylamide](/img/structure/B4020736.png)
![3-[(3-hydroxypiperidin-1-yl)methyl]-N-(3-methoxyphenyl)benzamide](/img/structure/B4020738.png)
![N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-3-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B4020740.png)
![N-(5-chloro-2-pyridinyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4020743.png)

![4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B4020765.png)
![1-[({2-[2-hydroxy-3-(4-thiomorpholinyl)propoxy]benzyl}amino)methyl]cyclohexanol](/img/structure/B4020769.png)
![2-[(2-furylmethyl)amino]-N-(4-methylphenyl)-5-nitrobenzamide](/img/structure/B4020774.png)

![2-{1-[1-(1-benzofuran-5-ylmethyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol trifluoroacetate (salt)](/img/structure/B4020793.png)

![methyl (5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4020797.png)
![3,4-dimethoxy-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}benzamide](/img/structure/B4020811.png)
